Omeprazole
Overview
Description
Synthesis Analysis
Omeprazole is synthesized through a complex chemical process that involves the formation of a substituted benzimidazole derivative, which is crucial for its activity as a proton pump inhibitor. This synthesis process highlights the innovative approach to creating molecules capable of targeting specific enzymes involved in gastric acid secretion (Saini et al., 2019).
Molecular Structure Analysis
The molecular structure of omeprazole is characterized by a substituted benzimidazole core, which plays a key role in its mechanism of action. This structure is designed to specifically inhibit the H+/K+ ATPase enzyme system, the proton pump in the gastric parietal cells, which is the final step in the acid secretion pathway.
Chemical Reactions and Properties
Omeprazole undergoes various chemical reactions within the body to exert its therapeutic effect. Its unique mode of action involves irreversibly blocking the proton pump of the parietal cell, resulting in a significant reduction in gastric acid secretion. This process is indicative of its potency and specificity in targeting acid secretion mechanisms (Clissold & Campoli-Richards, 1986).
Physical Properties Analysis
The physical properties of omeprazole, such as its solubility and stability, are optimized to ensure effective delivery and absorption. These properties are critical for its bioavailability and therapeutic efficacy, allowing for once-daily dosing in most treatment regimens.
Chemical Properties Analysis
Omeprazole's chemical properties, including its pharmacokinetics and metabolism, are well-documented. It is metabolized primarily in the liver by the cytochrome P450 system, with its pharmacological activity being mediated through the formation of its active sulfenamide metabolite. This metabolite interacts with the gastric proton pump, leading to the inhibition of acid secretion (Andersson, 1991).
Scientific Research Applications
Metabolism of Xenobiotics : Omeprazole enhances the metabolism of xenobiotics oxidized by the cytochrome P450IA subfamily, which could augment their effects on the liver (Diaz et al., 1990).
Phenotyping CYP2C19 : It serves as a probe drug for phenotyping CYP2C19, influencing the metabolic and pharmacokinetic profiles of omeprazole (Kanazawa et al., 2003).
Antileishmanial Activity : Omeprazole inhibits the growth of Leishmania donovani, which causes visceral leishmaniasis, by targeting the P-type K+,H+-ATPase enzyme (Jiang et al., 2002).
Bone Resorption : It shows potential in treating metabolic bone diseases due to its inhibitory effect on bone resorption in humans (Mizunashi et al., 1993).
Effects on Microalgae : At high concentrations, omeprazole disrupts pH homeostasis in non-target organisms like microalgae, leading to cell death (Seoane et al., 2017).
Antioxidant Properties : Omeprazole demonstrates antioxidant capabilities, potentially contributing to its therapeutic effects (Lapenna et al., 1996).
Treatment of GERD and Hypersecretory States : It is effective for severe gastroesophageal reflux disease (GERD), unresponsive GERD, and gastric hypersecretory conditions (Holt & Howden, 1991).
Impact on Helicobacter pylori : Omeprazole influences the distribution and gastritis activity of Helicobacter pylori in the stomach (Logan et al., 1995).
Cyanocobalamin Malabsorption : Long-term use may lead to malabsorption of cyanocobalamin (vitamin B12), causing hematologic and neuropsychiatric issues (Marcuard et al., 1994).
Genotoxicity and Mutagenicity : Research indicates potential genotoxic and mutagenic effects, though its risk to humans requires further investigation (Braga et al., 2018; Martelli et al., 1998).
Genomic Instability and Cancer Risk : Prolonged use might induce genomic instability, elevating certain cancer risks (Paz et al., 2020).
Efficacy in Helicobacter pylori Treatment : Its effectiveness against Helicobacter pylori infection correlates with the CYP2C19 genotype (Tanigawara et al., 1999).
Refractory Reflux Esophagitis Treatment : Omeprazole is safe and effective for long-term management of refractory reflux esophagitis (Klinkenberg‐Knol et al., 1994).
Interaction with Other Drugs : Cimetidine and phenobarbital affect omeprazole metabolism differently, with cimetidine inhibiting and phenobarbital enhancing its metabolism (Park et al., 2005).
Acute Interstitial Nephritis : In some cases, omeprazole can lead to acute interstitial nephritis, a serious renal failure condition (Myers et al., 2001).
Short-term Safety Profile : Generally considered safe for short-term treatment, with minimal adverse events compared to other acid-related disorder drugs (Nelis, 1989).
Cytogenetic Instability Mitigation : Antioxidants like retinol palmitate and ascorbic acid may counteract its cytogenetic instability effects (Braga et al., 2021).
Analytical Determination : Liquid chromatography with hybrid micellar mobile phases allows for the determination of omeprazole and its main metabolites (Rambla-Alegre et al., 2009).
Safety And Hazards
Future Directions
While there are no specific future directions mentioned in the literature, the continued study of Omeprazole’s effects, safety, and potential new uses is likely. As with any medication, ongoing research and clinical trials will continue to provide more information about its optimal use.
Please note that this information is based on the available literature and may not include the most recent research.
properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Record name | omeprazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Omeprazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021080 | |
Record name | Omeprazole | |
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Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Omeprazole | |
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Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water., In water, 82.3 mg/L at 25 °C /Estimated/, 0.5 mg/mL | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Omeprazole | |
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Record name | Omeprazole | |
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Vapor Pressure |
9.2X10-13 mm Hg at 25 °C /Estimated/ | |
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Mechanism of Action |
Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs). The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen,. _H. pylori_ replicates most effectively at a neutral pH. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions., Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus., After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days. | |
Record name | Omeprazole | |
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Product Name |
Omeprazole | |
Color/Form |
Crystals from acetonitrile, White to off-white crystalline powder | |
CAS RN |
73590-58-6 | |
Record name | Omeprazole | |
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Record name | 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |
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Melting Point |
156 °C | |
Record name | Omeprazole | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Citations
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